molecular formula C14H10FN3O2S B2870323 2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021112-89-9

2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2870323
CAS No.: 1021112-89-9
M. Wt: 303.31
InChI Key: VCHJJTOFWXCYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized in scientific literature as a privileged scaffold for developing novel antibacterial agents . This compound is of significant interest for early-stage pharmacological research, particularly in the pursuit of new chemical entities to combat multidrug-resistant bacterial pathogens. The core 1,3,4-oxadiazole structure is a key pharmacophore in antimicrobial research. Compounds within this class have demonstrated potent, broad-spectrum activity against a panel of clinically critical Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.25 µg/mL in related analogs . Furthermore, select N-(1,3,4-oxadiazol-2-yl)benzamides exhibit remarkable activity against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae , the causative agent of gonorrhea, with some derivatives showing MIC values as low as 0.06 µg/mL, significantly outperforming standard antibiotics like azithromycin . The mechanism of action for this chemical class is complex and can vary with subtle structural modifications. Research indicates that related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides can function as multitargeting antibiotics. Proposed mechanisms include the disruption of menaquinone biosynthesis, depolarization of the bacterial membrane, induction of iron starvation, and interference with essential bacterial proteins . It is important to note that the specific biological profile and potency of this exact compound require empirical determination through targeted assays. This product is offered For Research Use Only. It is intended solely for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to fully characterize the properties of this compound.

Properties

IUPAC Name

2-fluoro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-11-6-2-1-5-10(11)13(19)16-14-18-17-12(20-14)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHJJTOFWXCYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction.

    Fluorination: The fluorine atom is typically introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Final Coupling: The final step involves coupling the oxadiazole-thiophene intermediate with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,3,4-oxadiazole derivatives allows for tailored biological activities. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Oxadiazole Substituent Benzamide Substituent Key Biological Activity Synthesis Yield Reference
Target Compound : 2-Fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Thiophen-2-ylmethyl 2-Fluoro Not explicitly reported (inferred: potential antimicrobial/anticancer) N/A N/A
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) Thiophen-2-yl Unsubstituted Antifungal (against C. albicans) 60% (General Procedure A)
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26) Thiophen-2-yl 4-Bromo Enzyme inhibition (Ca²⁺/calmodulin) 60% (General Procedure B)
HSGN-238 : N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide 5-Chlorothiophen-2-yl 4-Trifluoromethoxy Antibacterial (against Neisseria gonorrhoeae) Not reported
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxyphenylmethyl 4-Sulfamoyl Antifungal (thioredoxin reductase inhibition) Commercially sourced
Compound 446 (Wang et al.) Methylthio 2-Nitro Antiviral (superior to NNM reference) Not reported
5a : 4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide 4-Chlorophenyl Unsubstituted Plant growth regulation 73%

Key Observations :

Substituent Effects on Activity :

  • Thiophene Derivatives : Compounds with thiophene-based substituents (e.g., thiophen-2-yl, thiophen-2-ylmethyl) exhibit antifungal and antibacterial activities. The addition of a methyl group to thiophene (as in the target compound) may enhance membrane permeability due to increased lipophilicity .
  • Halogenated Benzamides : Bromo (compound 26) and chloro (HSGN-238) substituents improve enzyme inhibition and antibacterial activity, likely through hydrophobic interactions with target proteins .
  • Electron-Withdrawing Groups : Nitro (compound 446) and trifluoromethoxy (HSGN-238) groups on benzamide enhance antiviral and antibacterial potency by stabilizing ligand-receptor interactions .

Synthetic Feasibility :

  • The target compound’s synthesis could follow General Procedure A or B (as in ), using 2-fluorobenzoic acid, thiophen-2-ylmethyl hydrazine, and coupling agents like oxalyl chloride. Yields for similar compounds range from 24% to 60% .

Biological Potential: Antifungal analogs (LMM5, LMM11) demonstrate that sulfamoyl and furan groups on benzamide are critical for thioredoxin reductase inhibition . The target compound’s 2-fluoro and thiophen-2-ylmethyl groups align with structural features of anticancer HDAC inhibitors (e.g., 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide in ) .

Biological Activity

2-Fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. This class is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The specific biological activities of this compound have not been extensively documented in the literature, but related compounds in the oxadiazole family provide insight into potential mechanisms and therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃FN₄OS
  • Molecular Weight : 284.34 g/mol

This compound features a fluorine atom, which may enhance its pharmacological properties by improving metabolic stability and bioavailability.

Biological Activity Overview

The biological activity of compounds similar to this compound can be categorized into several key areas:

Anticancer Activity

Oxadiazole derivatives have shown promising anticancer properties. For instance:

CompoundCell LineIC₅₀ (µM)Reference
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamideMDA-MB-435 (melanoma)1.95
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazolePC-3 (prostate cancer)0.67

These findings suggest that oxadiazole derivatives can induce apoptosis in cancer cells and may serve as lead compounds for further development.

Antiviral Activity

Compounds containing oxadiazoles have also been investigated for their antiviral properties. For example:

CompoundVirus TypeIC₅₀ (µM)Reference
5-(phenyl)-1,3,4-oxadiazole derivativesDengue virus<1.0 (submicromolar activity)

These studies indicate that modifications in the oxadiazole structure can lead to significant antiviral activity against various viral pathogens.

Antimicrobial Activity

Research has indicated that certain oxadiazoles exhibit antimicrobial effects. The mechanism often involves the disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against several cell lines (e.g., MCF7, HCT116). Compounds demonstrated varying degrees of cytotoxicity with some exhibiting IC₅₀ values in the low micromolar range .
  • Mechanistic Studies : Mechanism-based approaches have been employed to understand how these compounds induce cell death through apoptosis pathways involving caspase activation and mitochondrial dysfunction .
  • Structure–Activity Relationship (SAR) : SAR studies have indicated that modifications at specific positions on the oxadiazole ring significantly affect biological activity. For example, substituents on the thiophene moiety can enhance potency against cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.